
2-Acridinecarboxylic acid, 9-amino-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acridinecarboxylic acid, 9-amino-, methyl ester is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound that exhibits significant biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acridinecarboxylic acid, 9-amino-, methyl ester typically involves the esterification of 9-amino-2-acridinecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, often scaled up to accommodate larger quantities. The use of efficient reagents and optimized reaction conditions ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is employed in the study of DNA-binding properties and as a fluorescent probe.
Industry: The compound is used in the production of dyes and as a photochemical catalyst
Wirkmechanismus
The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
9-Aminoacridine: Another derivative of acridine with similar DNA-binding properties.
Acridine Orange: A fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness: 2-Acridinecarboxylic acid, 9-amino-, methyl ester is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research .
Eigenschaften
CAS-Nummer |
64046-78-2 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
methyl 9-aminoacridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17) |
InChI-Schlüssel |
LHERLWVEBQULCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

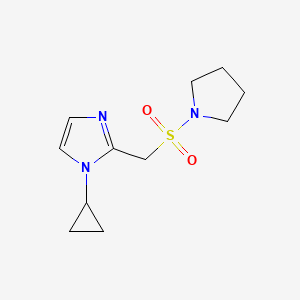
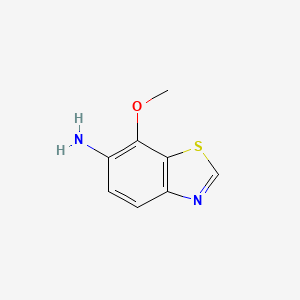


![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

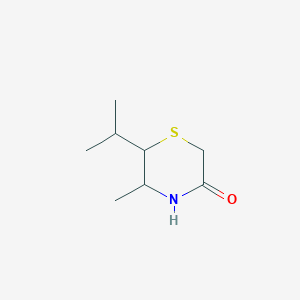
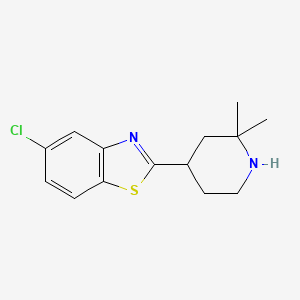


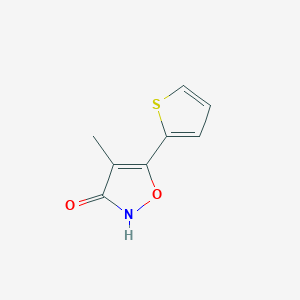
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)
